molecular formula C14H18O9 B13416253 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid

2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid

Cat. No.: B13416253
M. Wt: 330.29 g/mol
InChI Key: CPHMFZSEPDNJAZ-BYNIDDHOSA-N
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Description

3’-Hydroxytyrosol 3’-Glucuronide is a phenolic glycoside derived from hydroxytyrosol, a major phenolic compound found in extra virgin olive oil. This compound is known for its potent antioxidant properties and is a significant metabolite in the human body following the consumption of hydroxytyrosol-rich foods. It plays a crucial role in the bioavailability and metabolism of hydroxytyrosol, contributing to its health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxytyrosol 3’-Glucuronide typically involves the glucuronidation of hydroxytyrosol. This process can be catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to hydroxytyrosol . The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity.

Industrial Production Methods

Industrial production of 3’-Hydroxytyrosol 3’-Glucuronide can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to catalyze the glucuronidation process. These methods are preferred due to their efficiency and sustainability compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxytyrosol 3’-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Hydroxytyrosol 3’-Glucuronide is unique due to its enhanced bioavailability and stability compared to hydroxytyrosol. Its glucuronide conjugation allows for better absorption and prolonged circulation in the human body, making it a more effective antioxidant and therapeutic agent .

Properties

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

CPHMFZSEPDNJAZ-BYNIDDHOSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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